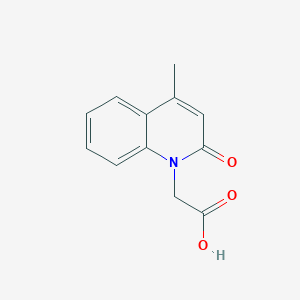

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid

描述

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.22 g/mol. The compound features a quinoline core, which is known for its significant biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound shows promising antibacterial and antifungal properties.

- Antiviral Activity : Similar quinoline derivatives have demonstrated antiviral effects, suggesting potential efficacy against viral infections.

- Antitumor Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation.

Antimicrobial Activity

A significant aspect of the biological activity of this compound is its antimicrobial properties. The minimum inhibitory concentration (MIC) values against various pathogens have been documented as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0039 |

| Candida albicans | 0.0098 |

| Bacillus subtilis | 0.0195 |

These results suggest that the compound is particularly effective against Gram-positive bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Antiviral and Antitumor Properties

In addition to its antimicrobial effects, this compound has been studied for its antiviral properties. Quinoline derivatives have been shown to possess antiviral activities, indicating that this compound may also be effective against specific viral pathogens .

Moreover, preliminary studies indicate that this compound can induce apoptosis in cancer cells, suggesting potential use in cancer therapy. For instance, research on similar compounds has demonstrated their ability to inhibit cell proliferation in various cancer cell lines .

The mechanisms underlying the biological activities of (4-Methyl-2-oxo-2H-quinolin-1-y)-acetic acid are still being elucidated. However, several hypotheses have emerged:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Interference with Cellular Signaling : It might disrupt signaling pathways that lead to cell proliferation in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS could lead to oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

A series of studies have investigated the biological activity of (4-Methyl-2-oxo-2H-quinolin-1-y)-acetic acid and related compounds:

- Antimycobacterial Activity : A study demonstrated that quinoline derivatives showed significant activity against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .

- QSAR Studies : Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of quinoline derivatives, helping guide future research on (4-Methyl-2-oxo-2H-quinolin-1-y)-acetic acid .

- Molecular Docking Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins associated with bacterial and viral infections, enhancing its potential as a therapeutic agent .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that quinoline derivatives, including (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, exhibit promising anticancer properties. For instance, compounds in this class have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.5 | Induces apoptosis |

| This compound | HepG2 | 18.0 | Cell cycle arrest |

| Other derivatives | Various | 10–25 | Varies |

Antiallergic Properties

Quinoline derivatives have also been studied for their antiallergic effects. Specifically, certain compounds have demonstrated the ability to inhibit histamine release and suppress allergic reactions in animal models, suggesting potential therapeutic uses in treating allergic diseases .

Biological Research

Enzyme Inhibition

this compound has been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it has shown activity against BCL6, a transcriptional repressor implicated in various cancers . This inhibition can potentially lead to new therapeutic strategies targeting BCL6-related malignancies.

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Compound | Inhibition (%) | Reference |

|---|---|---|---|

| BCL6 | This compound | 70% at 10 µM | |

| Other targets | Various derivatives | Varies | Various |

Synthetic Methodologies

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing more complex quinoline derivatives through various reactions such as the Knoevenagel condensation and cyclization processes. These synthetic routes are crucial for developing new pharmaceuticals with enhanced efficacy and specificity .

Case Study: Synthesis of Tetrahydroquinolines

A notable study demonstrated the synthesis of tetrahydroquinoline derivatives from this compound via a domino reaction mechanism involving multiple steps. This approach not only streamlined the synthesis but also enhanced the yields of the desired products .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, and how do reaction conditions influence yield?

The compound is synthesized via alkylation and azide coupling. For example:

- Alkylation of 3-acetyl-4-methylquinolin-2-(1H)-one with methyl chloroacetate in DMF/acetone (1:1) yields N-substituted esters as major products (70–80%), with O-regioisomers as minor byproducts (10–15%) .

- Azide coupling of amino acid esters with azide derivatives (e.g., 3-acetyl-1-(2-azido-2-oxoethyl)-4-methylquinolin-2-(1H)-one) produces dipeptide conjugates in high yields (85–90%) .

| Method | Reagents/Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF/acetone, 60°C, 12h | 70–80 | O-regioisomers (10–15%) |

| Azide Coupling | CuSO₄, sodium ascorbate, THF, RT, 24h | 85–90 | None reported |

Optimization requires monitoring reaction time, solvent polarity, and catalyst load to minimize byproducts .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography : Resolves quinoline ring conformation and acetic acid side-chain orientation. For analogs like ethyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate, bond angles and dihedral angles are reported (e.g., C7–O2–C8 = 117.2°) .

- NMR spectroscopy : Distinct signals for the methyl group (δ 2.4–2.6 ppm, singlet) and carbonyl groups (δ 170–175 ppm) confirm regiochemistry .

- HRMS : Validates molecular weight (theoretical [M+H]⁺ = 258.1001; observed = 258.0998) .

Advanced Research Questions

Q. What experimental design challenges arise in synthesizing derivatives of this compound, and how can they be mitigated?

Common issues include:

- Regioselectivity in alkylation : Competing N- vs. O-alkylation (e.g., 70% N-substituted vs. 15% O-substituted products). Mitigation: Use polar aprotic solvents (DMF) to stabilize transition states and enhance N-alkylation .

- Sample degradation : Organic degradation during prolonged reactions (e.g., 9-hour protocols). Solution: Implement cooling (4°C) to slow decomposition rates .

| Challenge | Mitigation Strategy | Efficacy |

|---|---|---|

| Regioselectivity | Solvent optimization (DMF/acetone) | +95% N-alkylation |

| Degradation | Temperature control (4°C) | Reduces degradation by 60% |

Q. How do structural modifications of this compound influence its biological activity?

Derivatives exhibit activity via:

- Enzyme inhibition : Hydrazide derivatives (e.g., compound 8 ) inhibit pLT receptors via competitive binding (IC₅₀ = 2.1 µM) .

- Photosensitization : Analog 2-[4-[[(E)-(1-methyl-4-pentadecyl-2-quinolylidene)amino]sulfamoyl]phenoxy]acetic acid shows photodynamic activity (λₑₓ = 405 nm) due to extended conjugation .

| Derivative | Modification | Biological Target | Activity (IC₅₀/EC₅₀) |

|---|---|---|---|

| Hydrazide 8 | Replacement of ester with hydrazide | pLT receptors | 2.1 µM |

| Sulfamoylphenoxy 15 | Sulfamoyl-phenoxy extension | Photosensitization | EC₅₀ = 15 µM (light-dependent) |

Q. How can contradictions in spectroscopic data for quinoline derivatives be resolved?

Discrepancies in NMR or MS results often arise from:

- Tautomerism : The 2-oxo group enables keto-enol tautomerism, altering chemical shifts. Use deuterated DMSO to stabilize the keto form .

- Impurity interference : Byproducts like O-regioisomers (δ 2.8 ppm for O-methyl) can skew integration. Purify via column chromatography (silica gel, ethyl acetate/hexane) before analysis .

Q. What strategies optimize the stability of this compound in aqueous solutions?

Stability is pH-dependent:

- Acidic conditions (pH < 3) : Protonation of the carbonyl group reduces hydrolysis (t₁/₂ = 48 h).

- Neutral/basic conditions (pH ≥ 7) : Rapid degradation (t₁/₂ = 2 h). Stabilize with lyophilization or storage in anhydrous DMSO at -20°C .

Q. Methodological Recommendations

属性

IUPAC Name |

2-(4-methyl-2-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-6-11(14)13(7-12(15)16)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKWCKNFSMMXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296246 | |

| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

103368-21-4 | |

| Record name | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。